molecular formula C10H13N2Na3O8 B1662474 Edetate trisodium CAS No. 150-38-9

Edetate trisodium

Cat. No.: B1662474
CAS No.: 150-38-9
M. Wt: 358.19 g/mol
InChI Key: QZKRHPLGUJDVAR-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

Edetate trisodium is typically synthesized by reacting ethylenediaminetetraacetic acid with sodium hydroxide. The reaction involves the neutralization of ethylenediaminetetraacetic acid with sodium hydroxide to form the trisodium salt. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The product is then purified through filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Edetate trisodium primarily undergoes complexation reactions where it forms stable complexes with metal ions. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

The most common reagents used with this compound are metal ions such as calcium, magnesium, and iron. The reactions are usually carried out in aqueous solutions at neutral or slightly alkaline pH .

Major Products Formed

The major products formed from the reactions of this compound are metal-EDTA complexes. These complexes are highly stable and soluble in water, making them useful in various applications .

Mechanism of Action

The mechanism of action of edetate trisodium involves the formation of stable complexes with metal ions. The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as chelation therapy, where it helps in the removal of toxic metals from the body .

Properties

CAS No.

150-38-9

Molecular Formula

C10H13N2Na3O8

Molecular Weight

358.19 g/mol

IUPAC Name

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate

InChI

InChI=1S/C10H16N2O8.3Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3

InChI Key

QZKRHPLGUJDVAR-UHFFFAOYSA-K

impurities

Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively.

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+].[Na+]

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Na+]

Color/Form

White crystalline powder

density

0.7215 (NTP, 1992) - Less dense than water;  will float

flash_point

Flash point is> 100 °C,

melting_point

MP: 242 °C /EDTA disodium dihydrate/

Key on ui other cas no.

6381-92-6
150-38-9
139-33-3

physical_description

Dry Powder;  Other Solid;  Liquid
White solid;  [Merck Index] Colorless odorless solid;  [Sigma-Aldrich MSDS]
White odorless solid;  [JECFA] White odorless crystals;  [Mallinckrodt Baker MSDS]

Pictograms

Corrosive; Irritant; Health Hazard

Related CAS

7379-28-4
17421-79-3

solubility

5 to 10 mg/mL at 70.7 °F (NTP, 1992)

Synonyms

Acid, Edetic
Acid, Ethylenediaminetetraacetic
Acid, Ethylenedinitrilotetraacetic
Calcitetracemate, Disodium
Calcium Disodium Edetate
Calcium Disodium Versenate
Calcium Tetacine
Chelaton 3
Chromium EDTA
Copper EDTA
Coprin
Dicobalt EDTA
Dinitrilotetraacetate, Disodium Ethylene
Dinitrilotetraacetate, Ethylene
Disodium Calcitetracemate
Disodium EDTA
Disodium Ethylene Dinitrilotetraacetate
Disodium Versenate, Calcium
Distannous EDTA
Edathamil
Edetate Disodium Calcium
Edetate, Calcium Disodium
Edetates
Edetic Acid
Edetic Acid, Calcium Salt
Edetic Acid, Calcium, Sodium Salt
Edetic Acid, Chromium Salt
Edetic Acid, Dipotassium Salt
Edetic Acid, Disodium Salt
Edetic Acid, Disodium Salt, Dihydrate
Edetic Acid, Disodium, Magnesium Salt
Edetic Acid, Disodium, Monopotassium Salt
Edetic Acid, Magnesium Salt
Edetic Acid, Monopotassium Salt
Edetic Acid, Monosodium Salt
Edetic Acid, Potassium Salt
Edetic Acid, Sodium Salt
EDTA
EDTA, Chromium
EDTA, Copper
EDTA, Dicobalt
EDTA, Disodium
EDTA, Distannous
EDTA, Gallium
EDTA, Magnesium Disodium
EDTA, Potassium
EDTA, Stannous
Ethylene Dinitrilotetraacetate
Ethylene Dinitrilotetraacetate, Disodium
Ethylenediaminetetraacetic Acid
Ethylenedinitrilotetraacetic Acid
Gallium EDTA
Magnesium Disodium EDTA
N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine)
Potassium EDTA
Stannous EDTA
Tetacine, Calcium
Tetracemate
Versenate
Versenate, Calcium Disodium
Versene

vapor_pressure

7.57X10-17 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edetate trisodium
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